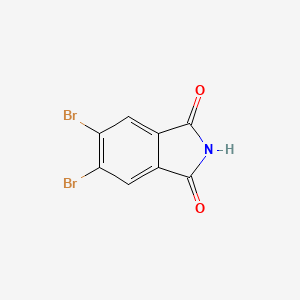

5,6-dibroMoisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWYUWWFPSLKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737895 | |

| Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247045-28-9 | |

| Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5,6-Dibromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromoisoindoline-1,3-dione, a halogenated heterocyclic compound, has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid isoindoline core, coupled with two reactive bromine substituents, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development. By synthesizing technical data with mechanistic insights, this document aims to serve as an essential resource for researchers leveraging this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure provides a well-defined framework for the orientation of pendant functional groups, facilitating precise interactions with biological targets. The introduction of bromine atoms at the 5 and 6 positions of the isoindoline-1,3-dione ring system significantly enhances its synthetic utility, offering two distinct points for molecular elaboration through modern cross-coupling methodologies.[3][4] This strategic placement of reactive handles allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Br₂NO₂ | [4] |

| Molecular Weight | 304.93 g/mol | [4] |

| CAS Number | 247045-28-9 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 235-240 °C | [4] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | General Knowledge |

| Storage | Room temperature, in a dry, sealed container. | [4] |

Crystal Structure Insights

While a specific crystal structure for this compound is not publicly available, analysis of the closely related 5,6-dibromo-1H-indole-2,3-dione (5,6-dibromoisatin) provides valuable insights. The crystal structure of 5,6-dibromoisatin reveals a nearly planar molecule with significant intermolecular interactions, including hydrogen bonding and halogen interactions (Br···O close contacts).[5] These interactions influence the solid-state packing and can impact physical properties such as melting point and solubility. It is reasonable to infer that this compound would also exhibit a planar structure with the potential for similar intermolecular forces.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. The key intermediate is 4,5-dibromophthalic anhydride, which is then converted to the desired isoindoline-1,3-dione.

Synthesis of 4,5-Dibromophthalic Anhydride

The precursor, 4,5-dibromophthalic anhydride, can be synthesized via the bromination of phthalic anhydride. This reaction requires harsh conditions, often involving heating with bromine in the presence of a catalyst. A more common laboratory-scale approach involves the bromination of a phthalic acid salt.

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

The ability to perform these reactions sequentially, by exploiting potential differences in the reactivity of the two C-Br bonds or by using a mono-functionalized intermediate, allows for the synthesis of unsymmetrically substituted derivatives, further expanding the accessible chemical diversity.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. [6]The isoindoline-1,3-dione core can act as a hinge-binding motif, while the substituents introduced at the 5 and 6 positions can be tailored to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors. For example, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of S6K1, a protein kinase implicated in the progression of various cancers. [1]

Antimicrobial Agents

The isoindoline-1,3-dione nucleus is present in several compounds with demonstrated antimicrobial activity. The derivatization of the 5,6-dibromo scaffold allows for the optimization of these properties, leading to the development of new antibacterial and antifungal agents. [3]

Agents for Neurodegenerative Diseases

Isoindoline-1,3-dione derivatives have been explored as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. [2]These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The ability to functionalize the 5,6-dibromo core provides a means to modulate the potency and selectivity of these inhibitors.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: Due to the symmetry of the molecule, a single peak would be expected in the aromatic region for the two equivalent protons. The imide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the imide group and peaks in the aromatic region corresponding to the carbon atoms of the benzene ring. The carbon atoms attached to the bromine atoms would be expected at a chemical shift typical for brominated aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl groups. C-Br stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. [4]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its robust scaffold and strategically placed reactive bromine atoms provide a powerful platform for the generation of diverse molecular architectures. The ability to leverage modern cross-coupling chemistry with this intermediate opens up vast possibilities for the discovery and development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in fueling the drug discovery pipeline is undeniable.

References

- 1. "Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to" by Jumia Callaway, Breyanah Graham et al. [digitalcommons.xula.edu]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 4. 5, 6-Dibromoisoindoline-1, 3-dione [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5,6-Dibromoisoindoline-1,3-dione: A Key Intermediate for Pharmaceutical and Agrochemical Development

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,6-dibromoisoindoline-1,3-dione, a valuable heterocyclic compound with significant applications in medicinal chemistry and agrochemical research. The document details the primary synthetic routes, starting from readily available precursors, and offers in-depth, step-by-step experimental protocols. The causality behind experimental choices, mechanistic insights, and comparative analysis of different approaches are discussed to provide researchers, scientists, and drug development professionals with a robust understanding of the synthesis of this important molecule.

Introduction: The Significance of the Phthalimide Scaffold

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and anticancer properties. The presence of bromine atoms on the benzene ring, as in this compound, offers reactive handles for further functionalization through various cross-coupling reactions, making it a key intermediate for the synthesis of more complex bioactive molecules.

Primary Synthetic Pathways to this compound

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the dibromination of a suitable phthalic acid precursor, followed by cyclization to form the imide ring. This guide will focus on two primary and reliable synthetic routes.

Route 1: Synthesis from Phthalylhydrazine

This route offers a high-yield and cost-effective method for the preparation of the key precursor, 4,5-dibromophthalic acid.

Spectroscopic Data of 5,6-dibromoisoindoline-1,3-dione: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,6-dibromoisoindoline-1,3-dione, a vital intermediate in the synthesis of pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization.

Introduction

This compound is a derivative of phthalimide, a structural motif present in a wide array of biologically active molecules. The presence of two bromine atoms on the aromatic ring offers versatile handles for further chemical modifications through cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps. This guide provides a detailed examination of its spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its characteristic spectroscopic features. The aromatic ring, the imide functionality, and the bromine substituents all contribute to its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N-H |

| ~8.1 | Singlet | 2H | Ar-H |

Interpretation:

-

Aromatic Protons (Ar-H): Due to the symmetrical nature of the 5,6-dibromo substitution, the two protons on the aromatic ring (at positions 4 and 7) are chemically equivalent. They are expected to appear as a single singlet in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing effect of the bromine atoms and the imide group will deshield these protons, shifting them downfield.

-

Imide Proton (N-H): The proton attached to the nitrogen atom of the imide is acidic and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a significantly downfield position, often above 11 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~138 | Ar-C (quaternary) |

| ~128 | Ar-C-Br |

| ~125 | Ar-C-H |

Interpretation:

-

Carbonyl Carbons (C=O): The two carbonyl carbons of the imide group are equivalent and are expected to resonate at a downfield chemical shift, typically in the range of 165-175 ppm, due to the strong deshielding effect of the attached oxygen and nitrogen atoms.

-

Aromatic Carbons:

-

C-Br: The two carbons directly bonded to the bromine atoms are equivalent and will appear in the aromatic region. The "heavy atom" effect of bromine can influence their chemical shift.

-

C-H: The two carbons bonded to the aromatic protons are also equivalent.

-

Quaternary Carbons: The two quaternary carbons of the benzene ring that are part of the fused ring system will also be present in the aromatic region.

-

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

Causality in Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often selected for phthalimide derivatives due to its excellent solvating power for such polar compounds. Shimming the magnetic field is a critical step to ensure high resolution and sharp spectral lines, which is essential for accurate interpretation of chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the imide group.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretch |

| ~1760 | Strong | Asymmetric C=O stretch |

| ~1700 | Strong | Symmetric C=O stretch |

| ~1600, ~1470 | Medium | C=C aromatic ring stretch |

| ~850 | Strong | C-H out-of-plane bend |

| Below 700 | Medium-Strong | C-Br stretch |

Interpretation:

-

N-H Stretch: A medium intensity band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the imide ring.

-

C=O Stretches: The most prominent features in the IR spectrum of an imide are the two strong carbonyl stretching bands. The asymmetric stretch typically appears at a higher wavenumber (~1760 cm⁻¹) than the symmetric stretch (~1700 cm⁻¹). The presence of two distinct C=O bands is a hallmark of the cyclic imide functionality.

-

Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

-

C-H Bending: The out-of-plane bending of the aromatic C-H bonds will give rise to a strong band in the fingerprint region, typically around 850 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibrations are expected at lower wavenumbers, generally below 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR Method)

Caption: Workflow for obtaining an IR spectrum using the ATR technique.

Trustworthiness of the Protocol: The Attenuated Total Reflectance (ATR) method is a self-validating system for solid samples as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. Collecting a background spectrum immediately before the sample scan is crucial to subtract the absorbance of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely that of the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrometric Data

| m/z | Interpretation |

| 303, 305, 307 | Molecular ion peak cluster ([M]⁺) |

| 224, 226 | [M - Br]⁺ |

| 145 | [M - 2Br]⁺ |

| 101 | [C₆H₂O₂]⁺ fragment |

| 75 | [C₅H₂O]⁺ fragment |

Interpretation:

The most distinctive feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and cleavage of the imide ring. The loss of a bromine radical would result in a fragment ion at [M - Br]⁺, which would still show the isotopic signature of one bromine atom (a 1:1 ratio for the M' and M'+2 peaks). Subsequent loss of the second bromine atom would lead to a fragment at [M - 2Br]⁺. Further fragmentation would involve the breakdown of the isoindoline-1,3-dione core.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The predicted NMR spectra, in conjunction with the characteristic IR absorptions and the unique isotopic pattern in the mass spectrum, offer a robust analytical toolkit for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

An In-Depth Technical Guide to the Structural Elucidation of Brominated Isoindoline-1,3-dione Scaffolds for Drug Discovery

A Note to the Researcher: The precise crystal structure of 5,6-dibromoisoindoline-1,3-dione is not publicly available in crystallographic databases. This guide, therefore, focuses on the detailed crystallographic analysis of its close structural isomer, 5,6-dibromo-1H-indole-2,3-dione (commonly known as 5,6-dibromoisatin). The structural insights gleaned from this well-characterized molecule provide a valuable framework for understanding the solid-state properties and intermolecular interactions of related brominated heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction: The Significance of Brominated Heterocycles

Isoindoline-1,3-dione and its isomeric counterpart, indole-2,3-dione (isatin), are privileged heterocyclic scaffolds in drug discovery.[1][2] These core structures are present in a variety of biologically active molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[3][4] The introduction of bromine atoms onto these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced therapeutic potential.[5] Brominated isatins, for instance, have demonstrated potent anti-cancer activity.[6]

This guide provides a comprehensive overview of the crystal structure of 5,6-dibromo-1H-indole-2,3-dione, offering insights into its synthesis, solid-state conformation, and intermolecular interactions. This information is crucial for researchers in medicinal chemistry and materials science for the rational design of novel therapeutics and functional organic materials.

Structural Isomerism: this compound vs. 5,6-dibromo-1H-indole-2,3-dione

While both compounds share the same molecular formula, C₈H₃Br₂NO₂, their atomic connectivity differs, leading to distinct chemical properties. This compound features a phthalimide core, whereas 5,6-dibromo-1H-indole-2,3-dione is based on an isatin scaffold. The arrangement of the carbonyl groups and the nitrogen heteroatom within the five-membered ring are the key distinguishing features.

Crystal Structure Analysis of 5,6-dibromo-1H-indole-2,3-dione (5,6-dibromoisatin)

A detailed single-crystal X-ray diffraction study of 5,6-dibromo-1H-indole-2,3-dione reveals a complex network of intermolecular interactions that govern its solid-state architecture.[7]

The title compound, C₈H₃Br₂NO₂, crystallizes with two nearly planar molecules in the asymmetric unit.[7] The non-hydrogen atoms in these molecules exhibit mean deviations from planarity of 0.012 Å and 0.014 Å, respectively.[7]

Intermolecular Interactions

The crystal packing is dominated by a combination of hydrogen bonds and halogen interactions. The two independent molecules in the asymmetric unit are connected by an N—H⋯O and a C—H⋯O hydrogen bond.[7] In the broader crystal lattice, molecules are linked through a series of bifurcated N—(H,H)⋯O hydrogen bonds, forming chains that propagate along the [1-1-1] direction.[7]

Furthermore, intermolecular halogen interactions play a crucial role in stabilizing the crystal structure. These include a notable Br⋯O close contact of 2.9409 (3) Å and two C—H⋯Br interactions measuring 3.777 (3) Å and 3.845 (3) Å.[7] These interactions effectively link the hydrogen-bonded chains into sheets that lie parallel to the (1-23) plane.[7]

Crystallographic Data

The key crystallographic data for 5,6-dibromo-1H-indole-2,3-dione are summarized in the table below.[7]

| Parameter | Value |

| Chemical Formula | C₈H₃Br₂NO₂ |

| Molecular Weight | 304.93 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1044 (10) |

| b (Å) | 10.5317 (15) |

| c (Å) | 12.2598 (17) |

| α (°) | 80.058 (5) |

| β (°) | 93.481 (5) |

| γ (°) | 84.421 (5) |

| Volume (ų) | 847.1 (2) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Experimental Protocols

Synthesis of Substituted Isatins

A general method for the synthesis of 5-bromoisatins involves the direct bromination of isatin or its derivatives.[8]

Protocol: Synthesis of 5-bromoisatin [8]

-

Suspend pyridinium bromochromate (PBC) (12 mmol) in glacial acetic acid (25 mL).

-

Add a solution of isatin (10 mmol) in a minimal amount of acetic acid to the suspension.

-

Heat the reaction mixture at 90°C on a water bath for 20 minutes.

-

After the reaction is complete, add cold water (100 mL) to the mixture.

-

Extract the product with ether (3 x 20 mL).

-

Wash the combined ethereal extracts with aqueous NaHCO₃ and water, then dry over Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol or carbon tetrachloride to yield 5-bromoisatin.

Figure 1: General workflow for the synthesis of 5-bromoisatin.

Applications in Drug Development

The isoindoline-1,3-dione scaffold is a key component in several clinically used drugs, including thalidomide and its analogs, lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[3] The planar nature of the phthalimide ring allows for effective π-π stacking interactions with biological targets.[1]

Brominated derivatives of both isatin and isoindoline-1,3-dione are actively being investigated for a range of therapeutic applications. The bromine substituents can act as bioisosteres for other functional groups, enhance binding to target proteins through halogen bonding, and improve the pharmacokinetic profile of drug candidates.[5] The demonstrated anticancer and antimicrobial activities of brominated isatins highlight the potential of these compounds in the development of new therapeutic agents.[6][9]

Figure 2: Role of brominated scaffolds in drug development.

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its isomer, 5,6-dibromo-1H-indole-2,3-dione, provides invaluable insights for researchers. The interplay of hydrogen bonding and halogen interactions in the solid state is a key determinant of the crystal packing and, by extension, the material properties of these compounds. A thorough understanding of these structural features is essential for the rational design of new drug candidates and advanced materials based on the isoindoline-1,3-dione and isatin scaffolds.

References

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.umz.ac.ir [journals.umz.ac.ir]

- 9. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 5,6-Dibromoisoindoline-1,3-dione: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromoisoindoline-1,3-dione is a key building block in the synthesis of complex molecules for pharmaceuticals and advanced materials. Its dibrominated core offers two reactive sites for functionalization, making it a versatile scaffold for creating novel compounds. This technical guide provides a comprehensive overview of commercially available suppliers, a detailed, proposed synthetic pathway, and an exploration of its applications in drug discovery and materials science, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and organic semiconductors.

Introduction

The isoindoline-1,3-dione scaffold, a derivative of phthalimide, is a privileged structure in medicinal chemistry and materials science. The introduction of bromine atoms at the 5 and 6 positions significantly enhances the synthetic utility of this core structure. The bromine substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the procurement, synthesis, and application of this compound, providing researchers with the essential knowledge to leverage this compound in their work.

Commercial Availability

A critical first step in any research endeavor is the reliable procurement of starting materials. Several chemical suppliers offer this compound, and the following table summarizes some of the key vendors and their product specifications. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Synthonix (via Sigma-Aldrich) | 247045-28-9 | 304.93 | ≥95% | Inquire |

| MySkinRecipes | 247045-28-9 | 304.92 | 95% | 100mg, 250mg, 1g |

| BLD Pharm | 247045-28-9 | 304.93 | Inquire | Inquire |

Proposed Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be desirable for various reasons, including cost-effectiveness for large-scale needs or the desire for isotopic labeling. Based on established organic chemistry principles and literature precedents for analogous compounds, a plausible multi-step synthetic route is proposed below. This protocol is a logical construct and should be optimized for specific laboratory conditions.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Oxidation of 1,2-Dimethyl-4,5-dibromobenzene to 4,5-Dibromophthalic Acid

The synthesis commences with the oxidation of a commercially available substituted xylene. The methyl groups are oxidized to carboxylic acids, forming the phthalic acid backbone.

-

Rationale: Potassium permanganate is a strong oxidizing agent capable of converting alkyl chains on an aromatic ring to carboxylic acids. The reaction is typically performed in an aqueous solution under reflux.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1,2-dimethyl-4,5-dibromobenzene in water.

-

Add potassium permanganate (KMnO₄) in portions to the stirred suspension. The molar ratio should be optimized, but a starting point is a 4:1 molar ratio of KMnO₄ to the starting material.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the 4,5-dibromophthalic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Formation of 4,5-Dibromophthalic Anhydride

The resulting diacid is then converted to its corresponding anhydride.

-

Rationale: Acetic anhydride is a common reagent for the dehydration of dicarboxylic acids to form cyclic anhydrides.

-

Protocol:

-

Place the dried 4,5-dibromophthalic acid in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture, which should induce crystallization of the anhydride.

-

Collect the crystals by filtration, wash with a small amount of cold ether, and dry.

-

Step 3: Synthesis of this compound

The final step involves the formation of the imide ring.

-

Rationale: Heating a phthalic anhydride with urea is a standard method for the synthesis of the corresponding phthalimide. The urea decomposes to ammonia and isocyanic acid, with the ammonia acting as the nitrogen source for the imide.

-

Protocol:

-

Thoroughly mix the 4,5-dibromophthalic anhydride with a slight molar excess of urea in a flask.

-

Heat the mixture gently in an oil bath. The temperature should be raised gradually to above the melting point of the mixture (typically 130-150 °C).

-

Continue heating for 1-2 hours, during which the mixture will solidify.

-

Cool the flask, and recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of particular interest in drug discovery due to its synthetic versatility. The two bromine atoms can be sequentially or simultaneously functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of diverse chemical libraries.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The isoindoline-1,3-dione core is a well-established ligand for the Cereblon (CRBN) E3 ligase.[2]

The 5,6-dibromo derivative serves as an excellent starting point for creating PROTACs where the linker is attached to the aromatic core. The bromine atoms provide specific attachment points for the linker synthesis, allowing for precise control over the linker's position and length, which are critical for the efficacy of the PROTAC.[3]

Caption: Role of this compound in PROTAC synthesis.

Applications in Materials Science

The electron-deficient nature of the isoindoline-1,3-dione core, combined with the potential for π-system extension through the bromine functionalities, makes this molecule an attractive building block for organic electronic materials.

Organic Semiconductors

Dibrominated aromatic compounds are frequently used as monomers in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atoms facilitate polymerization through cross-coupling reactions, such as Suzuki or Stille coupling, with appropriate co-monomers. The resulting polymers can exhibit desirable charge transport properties. The incorporation of the electron-withdrawing isoindoline-1,3-dione unit can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type or ambipolar charge transport.[4][5]

Conclusion

This compound is a highly valuable and versatile building block for advanced chemical synthesis. Its commercial availability facilitates its immediate use in research, while the outlined synthetic protocol provides a basis for its in-house preparation. The strategic placement of two bromine atoms on the robust isoindoline-1,3-dione core opens up a vast chemical space for the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation, and for the creation of new functional organic materials. As research in these areas continues to expand, the demand for and applications of this important scaffold are set to grow.

References

- 1. chempep.com [chempep.com]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 高い規則性をもつオリゴチオフェン、ポリチオフェンを用いた有機半導体の開発 [sigmaaldrich.com]

- 5. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Substituted Isoindoline-1,3-diones: A Technical Guide for Drug Discovery

Abstract

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of these compounds, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, offering detailed experimental protocols for their evaluation and presenting key quantitative data to inform drug development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing a comprehensive resource to accelerate the translation of these promising compounds from the laboratory to the clinic.

Introduction: The Enduring Legacy and Versatility of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione ring system, commonly known as phthalimide, is a structural motif of significant historical and contemporary importance in pharmaceutical sciences. Initially introduced as a sedative, the tragic teratogenic effects of thalidomide led to its withdrawal. However, decades later, a renaissance in thalidomide research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its approval for the treatment of multiple myeloma and erythema nodosum leprosum.[1] This resurgence of interest has propelled the development of a vast library of substituted isoindoline-1,3-dione derivatives, each tailored to exhibit specific biological activities. The inherent structural features of the phthalimide core, such as its hydrophobicity and ability to engage in various non-covalent interactions, make it an ideal scaffold for the design of novel therapeutics.[2] These compounds can readily cross biological membranes, a crucial pharmacokinetic property for drug efficacy.[2] This guide will navigate the diverse biological landscape of these derivatives, highlighting their mechanisms of action and providing practical methodologies for their investigation.

Anticancer Activity: From Cytotoxicity to Targeted Protein Degradation

Substituted isoindoline-1,3-diones have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of hematological malignancies and solid tumors.[3][4] Their mechanisms of action are diverse, encompassing the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis and Necrosis

A primary mechanism by which isoindoline-1,3-dione derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger apoptosis and necrosis in cancer cell lines. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has demonstrated potent inhibitory effects on the viability of Raji and K562 blood cancer cells, inducing both apoptosis and necrosis in Raji cells.[3]

The Cereblon (CRBN) E3 Ubiquitin Ligase Pathway: A Paradigm Shift in Targeted Therapy

The discovery of cereblon (CRBN) as the primary target of thalidomide and its analogs, lenalidomide and pomalidomide, revolutionized our understanding of their anticancer mechanism.[5][6] These immunomodulatory drugs (IMiDs) act as "molecular glues," binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][7] This binding event alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][8] The degradation of these transcriptional repressors is crucial for the anti-myeloma effects of IMiDs, leading to the downregulation of oncogenic pathways and the activation of anti-tumor immunity.[2]

Diagram: Cereblon-Mediated Degradation of Ikaros and Aiolos

Caption: Mechanism of IMiD-induced degradation of Ikaros and Aiolos.

Quantitative Assessment of Anticancer Activity

The anticancer potency of substituted isoindoline-1,3-diones is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 (µg/mL) | [3] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 (µg/mL) | [3] |

| Compound 7 (azide and silyl ether derivative) | A549 | 19.41 ± 0.01 | [9] |

| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | 114.25 | [10] |

| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | 116.26 | [10] |

| Compound 2a (isoindolinone derivative) | A549 | 650.25 (µg/mL) | [11] |

Experimental Protocols for Anticancer Activity Evaluation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivatives for 72 hours.[12]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[12]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[12]

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay.

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Preparation: Induce apoptosis in cells with the test compound. Harvest and wash the cells with cold PBS.[6][13]

-

Cell Resuspension: Resuspend the cells in 1X annexin-binding buffer to a concentration of approximately 1 × 10^6 cells/mL.[13]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[13]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6][13]

-

Analysis: Add 400 µL of 1X annexin-binding buffer and analyze the cells by flow cytometry immediately.[13]

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

Isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Several aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins.[14] Some of these compounds exhibit inhibitory responses for COX-2 that are greater than for COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[14]

Modulation of Cytokine Production

These compounds can also modulate the production of various cytokines. For example, certain derivatives can suppress the production of the pro-inflammatory cytokine TNF-α from monocytes and macrophages, while enhancing the production of the anti-inflammatory cytokine TGF-β.[7]

In Vivo Analgesic Activity

The anti-inflammatory effects of these compounds often translate to analgesic activity in vivo. The acetic acid-induced writhing test is a common method to evaluate peripheral analgesic activity.[15][16]

Experimental Protocols for Anti-inflammatory and Analgesic Activity

Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain. Analgesic compounds reduce the number of writhes.

Protocol:

-

Animal Preparation: Use Swiss albino mice (20-40g).[15]

-

Drug Administration: Administer the test compound orally or intraperitoneally 30 minutes before the acetic acid injection.[15]

-

Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.[15]

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).[17]

-

Data Analysis: Calculate the percentage of inhibition of writhing compared to a control group.

Neuroprotective and Other Neurological Activities

The therapeutic potential of isoindoline-1,3-diones extends to the central nervous system, with derivatives showing promise as neuroprotective agents and inhibitors of key enzymes implicated in neurodegenerative diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[18][19] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Some compounds have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[18]

Neuroprotection against Oxidative Stress

Certain isoindoline-1,3-dione derivatives have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines.[20] These compounds can increase the viability of cells, reduce intracellular reactive oxygen species (ROS), and enhance the expression of antioxidant genes.[20]

Experimental Protocols for Neurological Activity

Principle: This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), AChE solution, acetylthiocholine iodide (ATCI) solution, and DTNB solution.[3]

-

Plate Setup (96-well):

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer.

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.[3]

-

-

Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.[3]

-

Reaction Initiation: Add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well (except the blank).[3]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[3]

Antimicrobial Activity: A Broad Spectrum of Action

The isoindoline-1,3-dione scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[2] The hydrophobic nature of these compounds facilitates their passage through microbial cell membranes.[2]

Antibacterial and Antifungal Effects

Various substituted isoindoline-1,3-diones have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[21] The specific substitutions on the phthalimide ring play a crucial role in determining the spectrum and potency of their antimicrobial action.

Experimental Protocol for Antimicrobial Activity

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Protocol:

-

Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile Petri dishes.

-

Well Preparation: Once the agar solidifies, create wells of a specific diameter using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) to the wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Conclusion and Future Directions

Substituted isoindoline-1,3-diones represent a remarkably versatile class of compounds with a broad range of clinically relevant biological activities. The journey of thalidomide from a notorious teratogen to a life-saving cancer therapy underscores the importance of continued research into the therapeutic potential of this scaffold. The elucidation of the cereblon-mediated mechanism of action has opened new avenues for the rational design of novel protein degraders with enhanced potency and selectivity.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of derivatives for specific biological targets.

-

Elucidation of Novel Mechanisms: To uncover new therapeutic applications and overcome resistance mechanisms.

-

Development of Advanced Drug Delivery Systems: To improve the pharmacokinetic and pharmacodynamic profiles of these compounds.

-

Exploration of Combination Therapies: To enhance therapeutic efficacy and combat drug resistance.

The continued exploration of the chemical space around the isoindoline-1,3-dione core promises to yield the next generation of innovative medicines for a wide array of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | CoLab [colab.ws]

- 6. bosterbio.com [bosterbio.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. scribd.com [scribd.com]

- 15. ajpp.in [ajpp.in]

- 16. saspublishers.com [saspublishers.com]

- 17. journals.innovareacademics.in [journals.innovareacademics.in]

- 18. kumc.edu [kumc.edu]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Synthesis of N-substituted 5,6-dibromoisoindoline-1,3-dione derivatives

An Application Guide for the Synthesis of N-Substituted 5,6-Dibromoisoindoline-1,3-dione Derivatives

Introduction: Significance and Synthetic Utility

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The introduction of bromine atoms at the 5 and 6 positions of the isoindoline-1,3-dione core creates a highly valuable synthetic intermediate. These bromine sites are reactive handles for further molecular elaboration through powerful synthetic methods like metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex and diverse molecular architectures.[4]

This guide provides a detailed overview of the primary synthetic routes to N-substituted this compound derivatives, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Core Synthetic Strategy: Imide Formation from Anhydride

The most direct and widely employed method for synthesizing N-substituted isoindoline-1,3-diones is the condensation reaction between a phthalic anhydride precursor and a primary amine.[5][6] In this case, the key starting materials are 4,5-dibromophthalic anhydride and a suitable primary amine (R-NH₂).

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Acyl Addition: The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 4,5-dibromophthalic anhydride. This results in the opening of the anhydride ring to form a phthalamic acid intermediate (a compound containing both a carboxylic acid and an amide group).[7]

-

Intramolecular Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes an intramolecular condensation reaction. The carboxylic acid and amide functionalities react, eliminating a molecule of water to form the stable five-membered imide ring.

The overall transformation is a dehydration reaction that is typically facilitated by heat and often carried out in a high-boiling solvent like glacial acetic acid, which aids in the removal of water.

Experimental Protocols

This section details the primary method for synthesizing the target compounds. The protocol is designed to be robust and adaptable for various primary amine substrates.

Protocol 1: Direct Synthesis of N-Substituted this compound

This one-pot procedure is the most efficient method for preparing the title compounds. It relies on the direct reaction of commercially available 4,5-dibromophthalic anhydride with a primary amine in a suitable solvent.

-

Reagents: 4,5-dibromophthalic anhydride is the electrophilic core. The primary amine (R-NH₂) provides the "N-substituent." A slight excess of the amine is sometimes used to ensure complete consumption of the anhydride, though a 1:1 molar ratio is standard.

-

Solvent: Glacial acetic acid is an ideal solvent.[5] It has a high boiling point (118 °C), which provides the necessary thermal energy for the dehydration step. Furthermore, its acidic nature can catalyze the reaction, and it is an excellent solvent for both the reactants and the intermediate.

-

Temperature: Refluxing conditions are essential to drive the intramolecular cyclization and remove the water byproduct, pushing the equilibrium towards the final imide product.

-

Work-up: The product often precipitates from the reaction mixture upon cooling. Pouring the mixture into cold water further decreases the product's solubility, maximizing the recovered yield. Washing with water removes residual acetic acid and any water-soluble impurities.

-

Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture, or acetic acid) is a critical step to remove unreacted starting materials and side products, yielding a high-purity final compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dibromophthalic anhydride (1.0 eq).

-

Solvent and Amine Addition: Add glacial acetic acid (approx. 10-15 mL per gram of anhydride). Begin stirring the suspension. Add the desired primary amine (1.0 - 1.1 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 120 °C) using a heating mantle. Maintain reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting anhydride spot disappears.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Precipitation and Filtration: Pour the cooled reaction mixture into a beaker of cold water (approx. 5-10 times the volume of the reaction mixture). Stir for 15-30 minutes to ensure complete precipitation.

-

Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol to aid in drying.

-

Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent (e.g., ethanol or glacial acetic acid).

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the synthesis of various N-substituted this compound derivatives using the protocol described above.

| N-Substituent (R-group) | Amine Used | Typical Yield (%) | M.p. (°C) | Key IR Peaks (cm⁻¹) (Imide C=O) |

| Ethyl | Ethylamine | 85-95% | 155-157 | ~1770, ~1710 |

| Benzyl | Benzylamine | 90-98% | 210-212 | ~1772, ~1715 |

| Phenyl | Aniline | 80-90% | >300 | ~1775, ~1718 |

| 4-Methoxyphenyl | p-Anisidine | 88-96% | 288-290 | ~1773, ~1716 |

| 2-Hydroxyethyl | Ethanolamine | 75-85% | 198-200 | ~1768, ~1708 |

Note: Yields and melting points are illustrative and may vary based on reaction scale and purification efficiency. IR peaks for the imide carbonyls are characteristic, with two distinct stretches typically observed.[5]

Alternative Two-Step Synthesis

An alternative route is available, which is particularly useful if the primary amine is sensitive to high temperatures or acidic conditions. This method involves first synthesizing the parent this compound, followed by N-alkylation.

-

Step 1: Synthesis of this compound. React 4,5-dibromophthalic anhydride with an ammonia source (e.g., ammonium acetate or aqueous ammonia) in acetic acid to form the parent imide (R=H).

-

Step 2: N-Alkylation. Deprotonate the acidic N-H proton of the parent imide using a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent (e.g., DMF, acetonitrile). The resulting phthalimide anion is then treated with an alkylating agent (e.g., an alkyl halide, R-X) to furnish the final N-substituted product.[8][9]

This method offers versatility but is less atom-economical than the direct, one-pot approach.

Conclusion

The synthesis of N-substituted this compound derivatives is most efficiently achieved through a direct condensation of 4,5-dibromophthalic anhydride with a primary amine. The protocol provided is robust, high-yielding, and applicable to a wide range of amines. The resulting products are valuable building blocks, with the dibromo-substituents providing strategic points for diversification, making them highly attractive for applications in drug discovery and materials science.[4] Proper execution of the reaction, work-up, and purification steps is crucial for obtaining high-purity materials suitable for subsequent research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5, 6-Dibromoisoindoline-1, 3-dione [myskinrecipes.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki coupling reactions with 5,6-dibromoisoindoline-1,3-dione

An Application Guide to Suzuki Coupling Reactions with 5,6-dibromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionalization of this core structure is crucial for developing novel chemical entities with tailored pharmacological profiles.[2][3] This application note provides a detailed guide for the synthetic modification of this compound via the Suzuki-Miyaura cross-coupling reaction. We present an in-depth analysis of the reaction mechanism, critical experimental parameters, and step-by-step protocols for achieving both selective mono-arylation and comprehensive di-arylation. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to leverage this versatile reaction for drug discovery and materials science applications.

Introduction: The Significance of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione moiety, also known as phthalimide, is a structural motif of significant interest in drug discovery and development. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[4][2][5][6] The synthetic accessibility of the phthalimide core and the potential for substitution on its aromatic ring make it an attractive starting point for creating diverse molecular libraries.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds in modern organic synthesis.[7][8] Its hallmarks include mild reaction conditions, exceptional tolerance of various functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[8][9] When applied to a substrate like this compound, the Suzuki coupling opens a direct pathway to novel 5,6-di(hetero)arylated derivatives, which are otherwise challenging to synthesize. These resulting structures are valuable for probing structure-activity relationships (SAR) and developing new therapeutic agents and functional materials.[10]

This document serves as a comprehensive technical guide, explaining the causality behind experimental choices and providing reliable, step-by-step protocols for the successful execution of Suzuki couplings on this specific dibrominated substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide (or triflate) with an organoboron compound.[11][12] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][12][13]

-

Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl bromide (in this case, this compound), inserting itself into the carbon-bromine bond. This step forms a new organopalladium(II) species.[12][13] For dibromoarenes, this step can occur sequentially.

-

Transmetalation : The organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is crucial and is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[8][9][14]

-

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Experimental Parameters: A Scientist's Perspective

Optimizing a Suzuki coupling reaction requires a nuanced understanding of how each component influences the outcome.[7][15] For a substrate like this compound, which is an electron-deficient dibromoarene, careful selection of parameters is key to achieving high yields and desired selectivity (mono- vs. di-substitution).

-

Palladium Catalyst & Ligand: The choice of catalyst and ligand is paramount. While numerous systems exist, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, reliable catalyst for many applications.[16] For more challenging couplings, or to improve reaction rates, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand are often superior.[14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the oxidative addition and reductive elimination steps, making them suitable for coupling less reactive aryl chlorides or hindered substrates.[9][17]

-

Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[9][14]

-

Potassium Carbonate (K₂CO₃) : A common, cost-effective choice suitable for many standard couplings.

-

Potassium Phosphate (K₃PO₄) : A stronger base that is often effective when weaker bases fail, particularly with sterically hindered substrates.[9]

-

Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often used for difficult couplings. The base must be strong enough to facilitate the formation of the boronate complex but not so strong as to cause degradation of the starting materials or products.

-

-

Solvent System: The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are common.

-

1,4-Dioxane, Tetrahydrofuran (THF), or Toluene : Often used in combination with water. The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.[13] A typical ratio is 4:1 or 5:1 organic solvent to water.[18]

-

N,N-Dimethylformamide (DMF) : A more polar solvent that can be useful for less soluble substrates. Crucially, all solvents must be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Controlling Selectivity (Mono- vs. Di-arylation):

-

For Mono-arylation: The key is stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the arylboronic acid relative to the dibromoisoindoline-1,3-dione favors the substitution of only one bromine atom.[19] Reaction temperature and time should be carefully monitored to prevent the reaction from proceeding to the di-substituted product.

-

For Di-arylation: An excess of the arylboronic acid (2.5-3.0 equivalents) is required to drive the reaction to completion.[18][19] Often, a higher reaction temperature and longer reaction time are also necessary to ensure both bromine atoms are substituted.[18]

-

Experimental Workflow & Protocols

The following diagram outlines the general workflow for setting up a Suzuki coupling reaction under an inert atmosphere.

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Protocol 1: Selective Mono-Suzuki Coupling

This protocol is designed for the selective substitution of one bromine atom on the this compound core.

Reagents and Equipment:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Deionized Water (degassed)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Flask Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature. Backfill the flask with an inert gas (Argon is preferred).

-

Adding Reagents: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Evacuate and Backfill: Briefly evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot (the mono-arylated product).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (approx. 20 mL) and extract with ethyl acetate (3 x 25 mL).[18]

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-arylated product.[18]

Protocol 2: Double Suzuki Coupling (Di-Arylation)

This protocol is optimized for the exhaustive substitution of both bromine atoms.

Reagents and Equipment:

-

Same as Protocol 1, with the following modification:

-

Arylboronic acid (2.5 equiv)

Step-by-Step Procedure:

-

Setup: Follow steps 1-4 from Protocol 1, but charge the flask with 2.5 equivalents of the arylboronic acid. Using a more robust catalyst system like Pd(dppf)Cl₂ (0.05 equiv) can also be beneficial.

-

Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.[18]

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction will take longer, often 12-24 hours. Monitor for the disappearance of both the starting material and the mono-arylated intermediate.

-

Workup and Purification: Follow steps 7 and 8 from Protocol 1. The di-arylated product will be significantly less polar than the mono-arylated intermediate and the starting material. Adjust the column chromatography solvent system accordingly.

Data Summary and Optimization

The following table provides a starting point for reaction conditions. Yields are highly dependent on the specific arylboronic acid used and require optimization.[18]

| Reaction Type | Equivalents of ArB(OH)₂ | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Time (h) |

| Mono-arylation | 1.1 - 1.2 | Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 85 - 90 | 4 - 8 |

| Di-arylation | 2.5 - 3.0 | Pd(dppf)Cl₂ (5%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 - 110 | 12 - 24 |

For systematic optimization, a Design of Experiments (DoE) approach can be highly effective.[7][15] This involves varying parameters such as catalyst loading, base, temperature, and solvent simultaneously to rapidly identify the optimal conditions for yield and purity.[20]

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

-

Brominated Compounds: Handle this compound with care, avoiding inhalation of dust and skin contact.

-

Pressure: Heating sealed vessels can lead to a buildup of pressure. Ensure the reaction setup is appropriately vented or uses a reflux condenser open to the inert gas line.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the functionalization of the this compound scaffold. By carefully controlling the stoichiometry of the organoboron reagent and optimizing key reaction parameters such as the catalyst, base, and solvent, researchers can selectively achieve either mono- or di-arylation. The protocols and guidelines presented here provide a robust foundation for synthesizing novel derivatives, enabling further exploration in drug discovery, medicinal chemistry, and materials science.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5, 6-Dibromoisoindoline-1, 3-dione [myskinrecipes.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. diva-portal.org [diva-portal.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for Polymer Synthesis Utilizing 5,6-Dibromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Polymer Architectures with 5,6-Dibromoisoindoline-1,3-dione